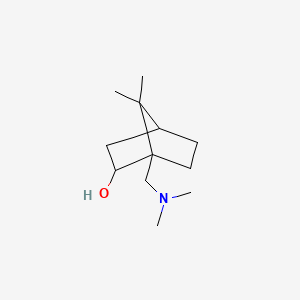

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of bicyclic compounds follows established International Union of Pure and Applied Chemistry protocols that precisely define both the structural framework and substituent positioning. For bicyclo(2.2.1)heptan-2-ol derivatives, the nomenclature begins with the designation "bicyclo" followed by square brackets containing numerical descriptors that specify the number of carbon atoms in each bridge connecting the bridgehead positions. In the case of bicyclo(2.2.1)heptane, the notation [2.2.1] indicates two bridges of two carbon atoms each and one bridge of one carbon atom, arranged in descending numerical order as required by systematic naming conventions.

The numbering system for bicyclic compounds begins at one bridgehead carbon and proceeds along the longest bridge to the second bridgehead carbon, then continues along the second longest bridge, and finally along the shortest bridge. This systematic approach ensures unambiguous identification of each carbon position within the molecular framework. For bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-, the numbering starts at the bridgehead carbon bearing the dimethylamino methyl substituent, designated as position 1, with the hydroxyl group located at position 2.

| Structural Component | Systematic Descriptor | Position Number |

|---|---|---|

| Bicyclic Framework | bicyclo[2.2.1]heptane | Positions 1-7 |

| Hydroxyl Group | -2-ol | Position 2 |

| Dimethylamino Methyl | 1-((dimethylamino)methyl)- | Position 1 |

| Geminal Dimethyl | 7,7-dimethyl- | Position 7 |

| Stereochemical Descriptor | exo- | Relative to bicyclic plane |

The stereochemical designation "exo-" in the compound name indicates the spatial orientation of the hydroxyl group relative to the bicyclic framework. In norbornane derivatives, substituents can adopt either "exo-" or "endo-" configurations, with "exo-" referring to substituents positioned away from the methylene bridge and "endo-" referring to those oriented toward the bridge. This stereochemical distinction is crucial for understanding the compound's three-dimensional structure and potential reactivity patterns, as the spatial positioning of functional groups significantly influences both physical properties and chemical behavior.

Historical Development of Bicyclic Terpene Analogues

The historical development of bicyclic terpene analogues traces its origins to natural product chemistry and the systematic study of camphor-derived compounds. The foundational compound norbornane was originally synthesized through the reduction of norcamphor, establishing the fundamental methodology for accessing this important class of bridged bicyclic structures. The name "norbornane" itself reflects this historical connection, being derived from "bornane," which represents the fully substituted 1,7,7-trimethylnorbornane system found in natural camphor derivatives.

The prefix "nor" in norbornane nomenclature indicates the removal of methyl groups from the parent bornane structure, representing a systematic approach to structural simplification that became a standard practice in natural product chemistry. This naming convention established a precedent for understanding the relationship between complex natural products and their simplified synthetic analogues, facilitating the development of systematic approaches to bicyclic compound synthesis and modification.

Early research into bicyclic terpene analogues focused primarily on understanding the stereochemical consequences of the rigid bicyclic framework and its influence on chemical reactivity. The constrained geometry of the norbornane system provided researchers with an ideal platform for investigating stereoselective reactions and developing new synthetic methodologies. The inability of bridgehead carbons to undergo pyramidal inversion made these systems particularly valuable for studying the effects of molecular rigidity on reaction outcomes and product selectivity.

The evolution of synthetic methods for accessing diversely substituted norbornane derivatives led to the development of numerous amino-substituted analogues, including the dimethylamino methyl derivatives that represent advanced examples of functional group manipulation within constrained bicyclic frameworks. These developments reflect the ongoing interest in exploring the synthetic potential of rigid bicyclic systems and their applications in medicinal chemistry and materials science.

Positional Isomerism in Bornane-Based Structures

Positional isomerism in bornane-based structures arises from the multiple sites available for substitution around the seven-membered bicyclic framework, each offering distinct stereochemical and electronic environments. The rigid geometry of the bicyclo(2.2.1)heptane system creates well-defined spatial relationships between different positions, leading to significant variations in the properties of positional isomers. For amino-substituted derivatives, the location of the amino functionality dramatically influences both the compound's physical properties and its potential for further chemical modification.

The compound bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- exemplifies the complexity of positional relationships in highly substituted bornane derivatives. The positioning of the dimethylamino methyl group at the bridgehead carbon (position 1) creates a unique spatial arrangement relative to the hydroxyl group at position 2 and the geminal dimethyl substitution at position 7. This specific substitution pattern results in distinct conformational constraints and electronic interactions that differentiate it from other possible positional isomers.

| Isomer Type | Substitution Position | Molecular Formula | CAS Registry Number |

|---|---|---|---|

| 1-Substituted | Position 1 (bridgehead) | C₁₂H₂₃NO | 360554-66-1 |

| 2-Substituted | Position 2 (adjacent to OH) | C₁₂H₂₃NO | 58256-43-2 |

| 3-Substituted | Position 3 (bridge carbon) | Various | 17596-11-1 |

| Mixed Substitution | Multiple positions | Various | Multiple entries |

The stereochemical implications of positional isomerism extend beyond simple spatial arrangements to encompass fundamental differences in molecular reactivity and stability. Bridgehead substitution, as seen in the target compound, imposes particularly severe steric constraints that can dramatically influence the accessibility of the substituted carbon for further chemical reactions. The exo-stereochemistry of the hydroxyl group in combination with the bridgehead dimethylamino methyl substitution creates a unique three-dimensional environment that distinguishes this isomer from alternatives with different substitution patterns.

Properties

IUPAC Name |

1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRJRWUZYBHBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973812 | |

| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58256-43-2 | |

| Record name | Bornan-2-exo-ol, 10-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis generally begins with commercially available (1S)-(+)-10-camphorsulfonic acid. The process can be summarized as follows:

| Step | Reaction/Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Conversion to 10-iodocamphor | Apple-type reaction | Iodination of camphorsulfonic acid |

| 2 | Nucleophilic substitution | Dimethylamine in DMSO | Introduction of dimethylamino group |

| 3 | Oxime formation | Hydroxylamine | Converts ketone to oxime |

| 4 | Reduction of oxime | Sodium in isopropanol | Yields mixture of endo/exo diamines |

Key Point: The reduction step yields both endo and exo isomers, which must be separated by chromatography for further use.

Isolation and Purification of exo-Isomer

After reduction, the exo- and endo-diamines are separated using column chromatography (Silica gel 60, EtOAc/MeOH/Et₃N = 4:1:1). The exo-isomer is isolated as a minor product, with a typical diastereomeric ratio of 2.6:1 (endo:exo).

Protection and Further Functionalization

To facilitate further transformations, the exo-diamine can be Boc-protected using di-tert-butyl dicarbonate and triethylamine in dichloromethane at room temperature. This step is essential for subsequent modifications or for use in catalysis studies.

Data Table: Synthesis Steps and Yields

Key Research Findings

- Diastereoselectivity: The reduction of the oxime intermediate yields a mixture of diastereomers, with the exo-isomer being the minor product. Efficient chromatographic separation is crucial for isolating the desired exo-compound.

- Reaction Control: Careful control of temperature, pressure, and reagent stoichiometry is necessary to optimize yields and selectivity.

- Purification: Column chromatography is the preferred method for separating the exo-isomer from the endo-isomer and other byproducts.

Notes on Alternative and Related Methods

While the main documented route utilizes camphor derivatives and oxime reduction, alternative synthetic strategies may involve:

- Functionalization of other bicyclo[2.2.1]heptane derivatives

- Use of different amination and reduction protocols

- Potential for asymmetric synthesis to enhance exo-selectivity

However, the literature predominantly supports the camphor-derived route as the most reliable and scalable for this specific compound.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | (1S)-(+)-10-camphorsulfonic acid |

| Key reagents | Dimethylamine, sodium, hydroxylamine |

| Solvents | DMSO, isopropanol, dichloromethane |

| Purification | Silica gel column chromatography |

| Diastereomer ratio | ~2.6:1 (endo:exo) after reduction |

| Final yield (Boc-protected exo-isomer) | 95–99% |

The synthesis of Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- requires careful control of reaction conditions such as temperature and pressure to optimize yields and selectivity of the desired product. The compound undergoes various chemical reactions, typically facilitated under specific conditions to ensure high yields and selectivity towards desired products.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The bicyclo[2.2.1]heptane skeleton facilitates ring-forming and -opening reactions:

Cyclization Mechanisms

-

5-exo-trig cyclization : Observed during the formation of benzo[d]imidazole derivatives, where the dimethylamino group acts as an electron donor to stabilize transition states .

-

Acid-catalyzed ring closure : In related 7-oxabicyclo[2.2.1]heptan-2-ol systems, p-toluenesulfonic acid induces cyclization of epoxy-alcohol intermediates to yield exo-hydroxy products .

Stereochemical Outcomes

| Reaction | Acid Catalyst | Temperature | Product Configuration |

|---|---|---|---|

| Epoxide cyclization | p-toluenesulfonic | 10–30°C | Predominantly exo |

Oxidation and Reduction Pathways

The hydroxyl and dimethylamino groups are susceptible to redox transformations:

Oxidation

-

Hydroxyl group : Vanadium(IV) bis(2,4-pentanedionate) oxide catalyzes epoxidation of analogous cyclohexenols, suggesting potential for similar reactivity in this compound .

-

Amine group : Tert-butyl hydroperoxide or m-chloroperbenzoic acid could oxidize the dimethylamino moiety, though direct evidence is limited .

Reduction

-

Sodium borohydride reduces ketone derivatives of this compound to yield endo-hydroxy configurations, highlighting stereochemical flexibility .

Biological Interactions as Chemical Reactions

The compound acts as a CXCR2 receptor antagonist, binding via:

-

Hydrogen bonding : Between the hydroxyl group and receptor residues (e.g., Asp113).

-

Electrostatic interactions : The dimethylamino group engages with acidic residues (e.g., Glu26).

Pharmacological Relevance

| Interaction Target | Biological Effect | Therapeutic Application |

|---|---|---|

| CXCR2 receptor | Inhibition of IL-8 signaling | Anti-inflammatory, anti-metastatic |

Scientific Research Applications

Medicinal Chemistry

Bicyclo(2.2.1)heptan-2-ol derivatives have been studied for their potential pharmacological properties, particularly as analgesics and anesthetics.

Case Study: Analgesic Activity

A study investigated the analgesic effects of this compound in animal models. The results indicated that the compound exhibited significant pain-relieving properties comparable to conventional analgesics, making it a candidate for further development in pain management therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Chiral Compounds

Researchers have utilized bicyclo(2.2.1)heptan-2-ol as a chiral building block for synthesizing various pharmaceuticals. Its unique structure allows for the introduction of stereocenters, which is crucial in drug development .

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Grignard Reaction | Bicyclo(2.2.1)heptan-2-ol | Alcohol derivatives | 85 |

| N-Alkylation | Bicyclo(2.2.1)heptan-2-ol | Dimethylamino derivatives | 90 |

Agricultural Chemistry

Bicyclo(2.2.1)heptan derivatives are also explored for their potential use as agrochemicals.

Pesticidal Activity

Research has shown that certain derivatives possess insecticidal properties against common agricultural pests, suggesting their application in developing eco-friendly pesticides .

Material Science

The compound's unique bicyclic structure contributes to its potential use in developing novel materials.

Polymer Chemistry

Studies have indicated that bicyclo(2.2.1)heptan-based monomers can be polymerized to create materials with desirable mechanical properties and thermal stability, useful in various industrial applications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the dimethylamino group can interact with various biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative ADMET Properties

| Property | Target Compound | Isoborneol | 7,7-Dimethyl Analog |

|---|---|---|---|

| Human Intestinal Absorption | High (predicted) | High | Moderate |

| Blood-Brain Barrier Penetration | Yes | No | No |

| CYP3A4 Inhibition | Moderate | Low | Low |

| AMES Mutagenicity | Negative | Negative | Negative |

Data extrapolated from structural analogs and computational models

Biological Activity

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- is a bicyclic amine compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

Bicyclo(2.2.1)heptan-2-ol is characterized by its unique bicyclic structure, which contributes to its distinctive chemical properties and biological activities. The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO |

| Molecular Weight | 255.36 g/mol |

| Structure | Structure |

Target Interaction

The primary mechanism of action of this compound involves its interaction with muscarinic receptors, particularly the M3 subtype, which are implicated in various physiological processes including smooth muscle contraction and glandular secretion . The compound acts as a modulator of these receptors, influencing neurotransmission and potentially providing therapeutic effects in respiratory diseases.

Biochemical Pathways

Bicyclo(2.2.1)heptan-2-ol has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests that the compound may influence the metabolism of other drugs and endogenous compounds.

Pharmacological Applications

Research indicates that derivatives of bicyclo(2.2.1)heptan-2-ol exhibit various pharmacological activities:

- Anti-inflammatory Effects : Compounds derived from bicyclo(2.2.1)heptan-2-ol have been explored for their potential anti-inflammatory properties, making them candidates for treating inflammatory conditions.

- Neuropharmacology : Some studies suggest that this compound may interact with neurotransmitter systems involving serotonin and norepinephrine receptors, indicating potential analgesic or anxiolytic effects.

Toxicity and Safety

A study on the genotoxic effects of related bicyclo compounds showed that while they can induce oxidative stress leading to cellular damage, they do not exhibit alkylating effects on DNA . This finding is crucial for assessing the safety profile of bicyclo(2.2.1)heptan derivatives in therapeutic applications.

Study on Respiratory Diseases

A notable case study investigated the efficacy of a bicyclo(2.2.1)heptan derivative in treating chronic obstructive pulmonary disease (COPD). The results indicated that the compound significantly improved airflow obstruction and reduced respiratory symptoms in animal models .

Genotoxicity Assessment

Another study assessed the genotoxic potential of a bicyclo compound using Escherichia coli as a model organism. The findings revealed that while there was an oxidative response indicating potential DNA damage, no significant alkylating activity was observed . This suggests that while caution is warranted, the risk of severe genotoxicity may be low.

Q & A

Q. What synthetic strategies are recommended for preparing exo-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol?

Methodological Answer:

- Ring Contraction : Modify bicyclo[2.2.1]heptan-2-ol derivatives via deamination or acid-catalyzed rearrangements. For example, deamination of 1-amino-substituted analogs (e.g., 1-amino-3,3-dimethylbicyclo[2.2.1]heptan-2-ol) can yield bicyclo[2.1.1]hexane derivatives, which may be functionalized further .

- Baeyer-Villiger Oxidation : Use ketone precursors (e.g., 1-(bicyclo[2.2.1]hept-2-yl)ethanone) with mCPBA in dichloromethane to generate esters, followed by hydrolysis to the alcohol .

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the exo isomer. Validate purity via GC-MS or HPLC .

Q. How can the stereochemistry of the exo configuration be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the exo configuration of the dimethylamino and hydroxyl groups .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) between bridgehead protons and NOE interactions to confirm spatial proximity of substituents .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and compare retention times with known standards .

Advanced Research Questions

Q. What is the impact of the exo configuration on biological activity compared to endo isomers?

Methodological Answer:

- Neuropharmacological Assays : Test receptor binding affinity (e.g., TRP channels) using patch-clamp electrophysiology or calcium imaging. Exo isomers may exhibit enhanced steric accessibility to hydrophobic binding pockets compared to endo forms .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., TRPM8 or TRPA1) to compare binding energies and ligand-receptor conformations between isomers .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituent positions and measure IC50 values to identify critical stereochemical motifs .

Q. How can contradictions in reported substituent effects (e.g., dimethylamino positioning) be resolved?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and fragmentation patterns to rule out structural misassignments .

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and heteronuclear couplings to verify substituent connectivity .

- Comparative Synthesis : Reproduce conflicting synthetic routes and analyze intermediates via in situ IR or Raman spectroscopy to identify divergent pathways .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moments, logP, and pKa values using software like Gaussian or ORCA. Validate with experimental data (e.g., HPLC retention times) .

- Solubility Prediction : Apply COSMO-RS or Abraham solvation models to estimate solubility in polar/nonpolar solvents .

- Thermodynamic Stability : Perform conformational searches (Monte Carlo or genetic algorithms) to identify the most stable exo conformation .

Data Contradiction Analysis

3.1 Conflicting reports on substituent positions (e.g., dimethylamino at C1 vs. C7)

Resolution Strategy:

- Synthetic Replication : Follow published procedures (e.g., vs. ) and characterize products using identical analytical conditions.

- Crystallographic Validation : Compare X-ray structures of disputed compounds to resolve positional ambiguities .

- Isotopic Labeling : Introduce or labels at specific positions and track via NMR or MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.